Product packaging for Boc-O-benzyl-L-beta-homoserine(Cat. No.:CAS No. 218943-31-8)

Boc-O-benzyl-L-beta-homoserine

Cat. No.: B558354
CAS No.: 218943-31-8
M. Wt: 309,36 g/mole
InChI Key: BNSXKDBZQDOLAL-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance within Unnatural Amino Acid Chemistry

Unnatural amino acids, which are not among the 20 common proteinogenic amino acids, are of great interest to chemists and biochemists. Their incorporation into peptides can lead to molecules with enhanced or novel biological activities. Boc-O-benzyl-L-beta-homoserine is significant in this context as it serves as a precursor to L-beta-homoserine, an unnatural amino acid. The "beta" designation indicates that the amino group is attached to the beta-carbon of the butanoic acid backbone, in contrast to the alpha-amino acids that are the building blocks of natural proteins. This structural difference can impart unique conformational properties to peptides containing beta-amino acids, potentially increasing their stability against enzymatic degradation.

Role as a Chiral Building Block in Advanced Synthesis

Chirality is a key consideration in the synthesis of biologically active molecules, as different enantiomers can have vastly different physiological effects. This compound is a chiral building block, meaning it possesses a specific three-dimensional arrangement of its atoms. sigmaaldrich.com The "L" in its name refers to its specific stereochemistry. This defined stereochemistry is crucial in advanced synthesis, where the goal is to produce a single, desired enantiomer of a complex target molecule. By using this compound, chemists can introduce a specific stereocenter into a molecule with a high degree of control, which is essential for the synthesis of many pharmaceuticals and other bioactive compounds. chemimpex.com

Overview of Research Domains Utilizing this compound

The primary research domain that utilizes this compound is peptide chemistry and drug discovery. chemimpex.com Its structure, with the protected amino and hydroxyl groups, makes it an ideal building block for the synthesis of modified peptides. These peptides can be designed to have improved therapeutic properties, such as enhanced stability or better binding to a biological target. chemimpex.com Beyond peptide synthesis, this compound and similar amino acid derivatives are also used in biochemical research to study enzyme interactions and metabolic pathways. chemimpex.com The ability to incorporate this unnatural amino acid into peptides and other molecules allows researchers to probe the structural and functional requirements of biological systems. chemimpex.com

PropertyValue
CAS Number 218943-31-8 chemimpex.comcalpaclab.com
Molecular Formula C16H23NO5 chemimpex.comcalpaclab.comas-1.co.jp
Molecular Weight 309.36 g/mol chemimpex.comcymitquimica.com
Appearance White powder chemimpex.com
Purity ≥ 99% (HPLC, Chiral purity) chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H23NO5 B558354 Boc-O-benzyl-L-beta-homoserine CAS No. 218943-31-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSXKDBZQDOLAL-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Boc O Benzyl L Beta Homoserine and Its Precursors

Stereoselective Synthesis of L-beta-Homoserine Scaffolds

The synthesis of the L-beta-homoserine backbone with high stereochemical fidelity is paramount. Various approaches have been developed to achieve this, often starting from chiral precursors or employing stereoselective reactions.

Recent advancements in biocatalysis have provided efficient and highly stereoselective routes. One notable method utilizes a cascade system combining aldolases and transaminases. This one-pot, cyclic cascade system can achieve the stereoselective synthesis of 2-amino-4-hydroxybutanoic acid derivatives with excellent yields (86% to >95%) and high enantiomeric excess (>99%). Another biocatalytic approach involves the use of lyophilized whole-cell biocatalysts for the synthesis of L-homoserine derivatives, reaching high product concentrations. vulcanchem.com

Traditional chemical methods often rely on multi-step procedures starting from chiral pool materials or involve the resolution of racemic mixtures. For instance, stereoselective acylation-methylation sequences of chiral γ-lactams have been explored to prepare constrained analogues of homoserine. researchgate.net Furthermore, the use of chiral templates, such as N-cinnamoyl-L-proline, can guide the stereoselective synthesis of β-substituted phenylalanine-β-phenylisoserine-derived tripeptides, which are structural analogues of certain inhibitors. nih.gov

Introduction and Removal of the Boc-Protecting Group

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in peptide synthesis due to its stability under various conditions and its facile removal under mild acidic conditions. total-synthesis.com

Introduction: The most common method for the introduction of the Boc group is the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O). jk-sci.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or sodium hydroxide (B78521), in a suitable solvent like tetrahydrofuran (B95107) (THF) or dioxane. total-synthesis.comjk-sci.com The mechanism involves the nucleophilic attack of the amine on the Boc anhydride, leading to the formation of the carbamate. total-synthesis.com

Removal: The Boc group is readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). jk-sci.comlibretexts.org The mechanism proceeds through protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and isobutene. total-synthesis.com In solid-phase peptide synthesis (SPPS), a solution of HCl in an organic solvent like dioxane is also commonly used for Boc deprotection to avoid potential side reactions associated with TFA.

Benzyl (B1604629) Ether Formation and Cleavage Strategies

Formation: Benzyl ethers are typically formed via the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by reaction with a benzyl halide, such as benzyl bromide. organic-chemistry.org The choice of base is crucial; while strong bases like sodium hydride (NaH) are effective, milder bases like silver oxide (Ag₂O) can be used for more selective reactions. organic-chemistry.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) can be employed under acidic conditions. atlanchimpharma.com

Cleavage: The most common method for cleaving benzyl ethers is through catalytic hydrogenolysis. organic-chemistry.orgatlanchimpharma.com This is typically achieved using a palladium catalyst (e.g., Pd/C) and a source of hydrogen gas. atlanchimpharma.com This method is advantageous as it is generally mild and does not affect many other functional groups. However, for molecules containing other reducible groups, alternative methods are necessary. Lewis acids, such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃), can also be used to cleave benzyl ethers, often at low temperatures. atlanchimpharma.com Oxidative cleavage methods have also been developed. researchgate.net

Comparative Analysis of Solution-Phase and Solid-Phase Synthetic Routes

Both solution-phase and solid-phase synthesis have been employed for the preparation of peptides and protected amino acids like Boc-O-benzyl-L-beta-homoserine. creative-peptides.comwikipedia.org

Solution-Phase Synthesis: This classical approach involves carrying out all reactions in a homogeneous solution. creative-peptides.comcreative-peptides.com While it can be advantageous for large-scale synthesis and allows for purification of intermediates at each step, it can be time-consuming and labor-intensive, often requiring chromatographic purification. nih.gov

Solid-Phase Peptide Synthesis (SPPS): Pioneered by R. Bruce Merrifield, SPPS has become the standard method for peptide synthesis in research settings. wikipedia.orgchempep.com In SPPS, the growing peptide chain is attached to an insoluble resin support, which simplifies the purification process as excess reagents and byproducts can be washed away. chempep.com This allows for automation and rapid synthesis of long peptides. creative-peptides.com The Boc/benzyl protecting group strategy is one of the two main approaches used in SPPS. wikipedia.org

FeatureSolution-Phase SynthesisSolid-Phase Synthesis
Reaction Medium Homogeneous solutionInsoluble resin support
Purification Often requires chromatographyFiltration and washing
Scalability Good for large-scale production chempep.comCan be automated for efficiency creative-peptides.com
Efficiency Can be slow and laboriousRapid and efficient for long peptides chempep.com
Intermediate Analysis Possible at each stepMore challenging

Synthesis of Related Homoserine Derivatives

The synthetic methodologies described above are also applicable to the preparation of other important homoserine derivatives.

N-Boc-L-homoserine Methyl Ester Synthesis

N-Boc-L-homoserine methyl ester is a key intermediate in the synthesis of various pharmaceutical compounds. lookchem.com Its synthesis typically begins with the N-protection of L-homoserine with a Boc group, followed by the esterification of the carboxylic acid. One method involves reacting N-Boc-L-serine with methyl iodide in the presence of potassium carbonate. orgsyn.org Alternatively, diazomethane (B1218177) can be used for the esterification. orgsyn.org

N-Trityl-L-homoserine Synthesis

N-Trityl-L-homoserine is another valuable intermediate in peptide synthesis. The trityl (triphenylmethyl) group provides protection for the amino group. One synthetic route involves the tritylation of L-homoserine using trityl chloride in the presence of a silane-based catalyst. Another approach starts from N-Trityl-L-methionine, which is treated with methyl iodide and subsequently degraded with potassium hydroxide to yield N-Trityl-L-homoserine. The product can be isolated as its diethylammonium (B1227033) salt. chemimpex.com

Applications of Boc O Benzyl L Beta Homoserine in Peptide Chemistry

Integration into Peptide Synthesis Strategies

The strategic use of protecting groups is fundamental to peptide synthesis, preventing unwanted side reactions and allowing for the controlled, sequential assembly of amino acids into a peptide chain. biosynth.com Boc-O-benzyl-L-beta-homoserine is integral to specific synthesis methodologies due to the distinct properties of its protective moieties.

In Solid-Phase Peptide Synthesis (SPPS), this compound is utilized as a specialized building block. The synthesis process involves anchoring the first amino acid to a solid resin support and then sequentially adding subsequent amino acids. biosynth.com This method relies on a repeating cycle of Nα-deprotection, washing, and coupling until the desired peptide sequence is assembled. biosynth.com

This compound is particularly suited for the Boc/Bzl protection scheme in SPPS. peptide.com In this strategy:

The Boc group provides temporary protection for the α-amino group. It is removed at each cycle to allow for the coupling of the next amino acid. peptide.compeptide.com This deprotection is typically achieved using a moderate acid, such as 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

The benzyl (B1604629) (Bzl) ether on the side chain acts as a more permanent protecting group. peptide.com It remains intact during the repetitive TFA treatments used to remove the Boc group and is cleaved only at the final stage of synthesis, typically with a very strong acid like hydrogen fluoride (B91410) (HF). peptide.comchempep.com

The incorporation of this β-amino acid offers distinct advantages, including introducing conformational constraints that enhance the stability of the resulting peptide. Furthermore, the benzyl ether protecting the side-chain hydroxyl group helps prevent a potential side reaction known as β-elimination, which can occur under basic conditions.

Table 1: Comparison of Common SPPS Strategies
FeatureBoc/Bzl StrategyFmoc/tBu Strategy
α-Amino Protection Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Deprotection Condition Acid (TFA)Base (e.g., Piperidine)
Side-Chain Protection Benzyl-based (Bzl)tert-Butyl-based (tBu)
Final Cleavage Strong Acid (e.g., HF)Acid (e.g., TFA)
Orthogonality Quasi-orthogonalOrthogonal
Preferred For Hydrophobic peptides, difficult sequences, base-sensitive peptides. biosynth.comAcid-sensitive peptides (e.g., O-glycosylated, sulfated). biosynth.com

While SPPS is dominant for many applications, this compound is also a valuable reagent in classical solution-phase peptide synthesis. sigmaaldrich.com The fundamental principles of protection and coupling remain the same as in SPPS, with the Boc group preventing unwanted polymerization and the benzyl group protecting the side chain during peptide bond formation. In solution-phase strategies, the final removal of the benzyl group can often be accomplished by catalytic hydrogenation, offering an alternative to the strong acid cleavage required in SPPS. researchgate.net

An ideal protection scheme in peptide synthesis is "orthogonal," meaning each class of protecting group can be removed under specific conditions without affecting the others. biosynth.compeptide.com This allows for precise, selective deprotection at various stages of the synthesis.

The Boc/Bzl strategy, which utilizes this compound, is technically considered "quasi-orthogonal." biosynth.compeptide.com Both the Boc and Bzl groups are cleaved by acid, but their removal relies on differential acid lability. biosynth.compeptide.com The Boc group is labile to moderate acids like TFA, enabling its selective removal at each step of peptide elongation, while the more robust benzyl-based side-chain protection requires much harsher acidic conditions (e.g., HF) for cleavage. peptide.compeptide.com This significant difference in the required acid strength allows the strategy to be used effectively, though it does not meet the strict definition of orthogonality seen in systems like Fmoc/tBu, where one group is base-labile and the other is acid-labile. biosynth.com

Table 2: Overview of Selected Protecting Groups in Peptide Synthesis
Protecting GroupAbbreviationTypically ProtectsCleavage ConditionsStability
tert-Butyloxycarbonyl Bocα-AminoModerate Acid (TFA, HCl) biosynth.comStable to base and hydrogenolysis. biosynth.com
Benzyl BzlSide Chains (e.g., Ser, Thr, Asp)Strong Acid (HF), Catalytic Hydrogenation researchgate.netStable to moderate acid (TFA) and base.
9-Fluorenylmethoxycarbonyl Fmocα-AminoBase (Piperidine, DBU) biosynth.comStable to acid. biosynth.com
tert-Butyl tBuSide Chains (e.g., Ser, Thr, Asp)Acid (TFA) researchgate.netStable to base and hydrogenolysis. researchgate.net

Solution-Phase Peptide Synthesis (SPPS)

Design and Synthesis of Peptidomimetics Containing this compound

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with modified chemical structures to improve properties like stability or receptor affinity. sigmaaldrich.com Unnatural amino acids such as this compound are key tools in this endeavor, allowing for the creation of novel therapeutic drugs and functional materials. sigmaaldrich.com

A primary application of β-amino acids in peptidomimetic design is to introduce conformational restraints. sigmaaldrich.com The additional carbon atom in the backbone of a β-amino acid, compared to a natural α-amino acid, alters the peptide's folding propensity. This structural modification can be used to:

Enforce Specific Secondary Structures: By strategically placing β-amino acids, chemists can guide a peptide chain to adopt specific conformations, such as β-turns or β-sheets, which may be essential for biological activity. researchgate.net

Stabilize Desired Conformations: The inherent structural constraints can increase the stability of a particular fold, reducing the conformational flexibility of the peptide.

Create Structural Diversity: The use of unnatural amino acids provides access to a vast array of structural elements not found in natural proteins, enabling the design of drug candidates with a precise three-dimensional structure tailored to their biological target. sigmaaldrich.com This is critical for developing ligands with high affinity and selectivity for their receptors. researchgate.net

A major challenge for peptide-based therapeutics is their rapid degradation in the body by proteolytic enzymes. Peptidomimetics are designed to overcome this limitation. sigmaaldrich.com The incorporation of this compound into a peptide sequence contributes to enhanced stability for several reasons:

Resistance to Proteolysis: The peptide bonds involving the β-amino acid backbone are not recognized as readily by proteases, which are highly specific for α-amino acid linkages. This modification significantly increases the peptide's half-life in vivo. sigmaaldrich.com

Improved Pharmacokinetics: Enhanced stability against enzymatic degradation can lead to improved pharmacokinetic properties, such as better bioavailability and improved tissue distribution. sigmaaldrich.comresearchgate.net Backbone modification is a recognized strategy for improving the biological properties of peptide-based drugs and diagnostic agents. acs.org

Table 3: Advantages of Incorporating β-Amino Acids into Peptidomimetics
PropertyAdvantage Conferred by β-Amino Acid IncorporationScientific Rationale
Conformational Control Induces specific secondary structures (e.g., turns, helices, sheets). researchgate.netThe altered backbone geometry restricts rotational freedom, favoring specific folding patterns.
Enzymatic Stability Increased resistance to degradation by proteases. sigmaaldrich.comProteolytic enzymes are specific for α-peptide bonds and do not efficiently cleave the β-amino acid backbone.
Structural Diversity Expands the range of accessible chemical structures and pharmacophores. sigmaaldrich.comProvides novel scaffolds for designing ligands against biological targets. sigmaaldrich.com
Pharmacokinetic Profile Can lead to improved bioavailability and longer in vivo half-life. sigmaaldrich.comresearchgate.netEnhanced stability reduces clearance rates, allowing for sustained therapeutic effect.

Conformational Restraints and Structural Diversification

Development of Peptide Libraries Incorporating this compound

The incorporation of non-canonical amino acids, such as this compound, into peptide libraries is a powerful strategy for expanding the chemical diversity and therapeutic potential of these molecules. chemimpex.comnih.gov Researchers utilize this versatile building block in the preparation of peptide libraries to advance drug discovery and the development of novel therapeutic agents. chemimpex.com The introduction of a β-amino acid like this compound can introduce unique conformational constraints and additional hydrogen bonding sites, potentially leading to peptides with enhanced biological activity and stability. smolecule.com

The ability to create vast libraries of peptides with diverse sequences and structures is crucial for identifying high-affinity binders to biological targets. Synthetic peptide libraries offer precise control over their chemical composition, allowing for the inclusion of a wide array of non-canonical amino acids. nih.gov This has led to the discovery of potent peptide-based binders for various proteins. nih.gov

Table 1: Research Findings on Peptide Library Development

FindingSignificance
Expanded Chemical Diversity The inclusion of this compound and other non-canonical amino acids significantly broadens the chemical space accessible to peptide libraries. nih.gov
Discovery of High-Affinity Binders Synthetic libraries incorporating β-amino acids have successfully identified peptides with high affinity for protein targets like 14-3-3γ. nih.gov
Enhanced Structural Properties The β-amino acid backbone can introduce favorable conformational constraints, improving peptide stability and binding interactions.

Role in the Synthesis of Alpha-/Beta-Mixed Peptides

A significant application of this compound lies in the synthesis of alpha-/beta-mixed peptides. These are hybrid peptides that incorporate both α- and β-amino acid residues in their sequence. vulcanchem.com The introduction of β-amino acids into a peptide backbone can confer remarkable properties, most notably an enhanced resistance to enzymatic degradation by proteases, which primarily recognize and cleave peptide bonds between α-amino acids. vulcanchem.com This increased stability is a highly desirable attribute for therapeutic peptides, as it can lead to a longer in vivo half-life.

Furthermore, the presence of β-amino acids can induce unique secondary structures and folding patterns that differ from those of natural peptides. These conformational changes can lead to improved binding affinity and selectivity for specific biological targets. vulcanchem.com

A 2024 study highlighted the synthesis of short α-/β-mixed peptides as potential α-amylase inhibitors for managing postprandial hyperglycemia. nih.gov In this research, novel peptides were synthesized, and their inhibitory activity against α-amylase was evaluated. nih.gov

Table 2: Research Findings on α-/β-Mixed Peptide Synthesis

PeptideKey FindingReported α-Amylase Inhibition
N(Boc)-O(Bz)-α-Ser-β-Leu–OCH₃Demonstrated the highest inhibitory activity among the synthesized peptides. nih.gov45.22% vulcanchem.comnih.gov
N(Boc)-Gly-β-Leu–OCH₃Showed moderate inhibitory activity. nih.gov18.51% vulcanchem.comnih.gov
N(Boc)-O(Bz)-α-Tyr-α-Gly-β-Leu–OCH₃Exhibited the lowest inhibitory activity of the three novel peptides. nih.gov17.05% nih.gov

The synthesis of these α-/β-mixed peptides often involves solution-phase methods, where the protected amino acid building blocks are coupled sequentially. nih.gov The Boc group is typically removed using trifluoroacetic acid (TFA) to allow for the formation of the next peptide bond. peptide.comnih.gov The successful synthesis and characterization of these peptides underscore the utility of building blocks like this compound in creating novel peptidomimetics with potential therapeutic applications. nih.gov

Medicinal Chemistry and Drug Discovery Applications

Development of Bioactive Molecules and Therapeutic Agents

Boc-O-benzyl-L-beta-homoserine serves as a crucial building block in the synthesis of peptides and other bioactive molecules. chemimpex.com Its incorporation into peptide chains can introduce unique structural properties, which is a valuable strategy in the development of therapeutic agents. chemimpex.comsigmaaldrich.com As an unnatural amino acid, it is used to create peptidomimetics, which are molecules that mimic the structure of natural peptides but may have improved characteristics such as enhanced stability in the body, better selectivity for biological targets, and increased potency. sigmaaldrich.com

The unique structure of the compound allows for specific modifications that can improve the effectiveness and selectivity of new drug candidates. chemimpex.com Researchers utilize this derivative in the preparation of peptide libraries, which are large collections of different peptides used to screen for new drug leads and advance therapeutic applications. chemimpex.com For example, modified peptides incorporating such non-standard amino acids have been synthesized to create neuropeptides with enhanced biological activity.

Enzyme Interaction Studies and Mechanism Elucidation

This amino acid derivative is a valuable tool for studying the interactions between molecules and enzymes. chemimpex.comsmolecule.com Researchers use this compound to probe enzyme mechanisms and gain insights into various biological processes.

In specific research applications, the compound can be used as a substrate to understand the kinetics of enzyme interactions. By observing how an enzyme processes this modified substrate, scientists can deduce information about the enzyme's active site and its mechanism of action. This knowledge is critical for understanding metabolic pathways and can pave the way for new therapeutic strategies. smolecule.com

Applications in Protein Folding Research

The study of protein folding benefits from the use of unnatural amino acids like this compound. chemimpex.com The introduction of such a compound into a peptide sequence can alter the resulting three-dimensional structure. sigmaaldrich.com Proline, a natural amino acid, is well-known for its critical role in protein folding by introducing kinks into peptide backbones. sigmaaldrich.com Synthetic derivatives and analogues of amino acids offer a way to fine-tune the physicochemical and biological properties of peptides and proteins. sigmaaldrich.comnih.gov

By strategically substituting natural amino acids with derivatives like this compound, researchers can investigate how specific structural changes influence the folding process and the stability of the final protein structure. chemimpex.comsigmaaldrich.com This approach helps in understanding the fundamental principles that govern how proteins achieve their functional shapes. nih.gov

Design of Enzyme Inhibitors and Modulators

This compound is utilized in the rational design of enzyme inhibitors. smolecule.com The insights gained from enzyme interaction studies can be applied to develop molecules that specifically block the activity of certain enzymes.

For instance, research projects focused on enzyme inhibition have used this compound to help develop inhibitors for metabolic enzymes that are implicated in disease pathways. The ability to modify its structure allows chemists to create tailored molecules that fit precisely into an enzyme's active site, thereby inhibiting its function. This is a key strategy in the development of new drugs for a wide range of conditions. Scientific exploration continues into its potential for creating novel peptides with desired biological activities, including enzyme inhibitors. smolecule.com

Exploration in Novel Biochemical Pathways

The compound's ability to mimic natural amino acids while possessing additional or modified functional groups makes it an excellent choice for exploring novel biochemical pathways. chemimpex.com Scientists can introduce it into biological systems to study metabolic processes and potentially uncover previously unknown enzymatic reactions or signaling cascades. chemimpex.comsmolecule.com This exploration is crucial for expanding our understanding of biology and identifying new targets for therapeutic intervention. smolecule.com

Compound Data

Below are tables summarizing the chemical properties and research applications of this compound.

Table 1: Chemical Properties of this compound

PropertyValue
CAS Number 218943-31-8 chemimpex.compeptide.comcalpaclab.com
Molecular Formula C₁₆H₂₃NO₅ chemimpex.compeptide.comcymitquimica.com
Molecular Weight 309.36 g/mol chemimpex.comcymitquimica.com
Appearance White powder chemimpex.com
Purity ≥95-99% chemimpex.comcalpaclab.comcymitquimica.com
Storage 0-8 °C chemimpex.com

Table 2: Research Applications of this compound

Application AreaDescription
Peptide Synthesis Serves as a key building block for synthesizing peptides and peptidomimetics with unique properties. chemimpex.comsigmaaldrich.com
Drug Development Used to create modified therapeutic agents, such as neuropeptides, with enhanced efficacy and selectivity. chemimpex.com
Enzyme Studies Employed as a substrate to investigate enzyme kinetics, interactions, and mechanisms of action. smolecule.com
Protein Folding Incorporated into peptides to study the effects of structural modifications on protein folding and stability. chemimpex.comsigmaaldrich.comnih.gov
Inhibitor Design Utilized in the development of specific inhibitors for enzymes involved in various disease pathways. smolecule.com
Biochemical Exploration Used to probe and discover novel metabolic pathways due to its ability to mimic natural amino acids. chemimpex.comsmolecule.com

Advanced Research Topics and Future Directions

Chemoenzymatic Synthesis Approaches

The integration of enzymatic methods with traditional chemical synthesis, known as chemoenzymatic synthesis, presents a powerful strategy for the production of complex molecules like derivatives of Boc-O-benzyl-L-beta-homoserine. Enzymes offer high selectivity and efficiency under mild reaction conditions, complementing the versatility of chemical transformations.

Researchers are exploring the use of enzymes for key steps in the synthesis of β-amino acids. For instance, transaminases are being investigated for the stereoselective amination of 4-hydroxy-2-oxo acids to produce γ-hydroxy-α-amino acids, which are structurally related to homoserine. csic.esacs.org While direct enzymatic synthesis of this compound is not yet widely reported, the principles of chemoenzymatic synthesis are being applied to related molecules. One such approach involves the enzymatic kinetic resolution of racemic mixtures to obtain enantiomerically pure intermediates. csic.es

Future research in this area may focus on:

Enzyme discovery and engineering: Identifying or engineering novel enzymes, such as specific transaminases or acyltransferases, that can directly act on precursors of this compound.

Tandem reactions: Developing one-pot, multi-enzyme cascade reactions to streamline the synthesis process, reducing the need for intermediate purification steps. csic.esacs.org

Process optimization: Fine-tuning reaction conditions, such as solvent systems and substrate concentrations, to maximize the yield and purity of the final product in a chemoenzymatic setup.

Stereochemical Control in Reactions Involving this compound

Maintaining and controlling the stereochemistry at the chiral centers is paramount in the synthesis of bioactive molecules. For this compound, the stereocenter at the β-carbon dictates the three-dimensional structure of the resulting peptides or compounds.

Several strategies are employed to achieve high stereochemical control:

Asymmetric Synthesis: This involves the use of chiral catalysts or auxiliaries to induce the formation of one enantiomer over the other. ineosopen.orgresearchgate.net For β-amino acids, methods like asymmetric conjugate addition and catalytic hydrogenation are common. chiroblock.comillinois.edursc.org

Substrate-Controlled Reactions: The existing stereocenter in a chiral starting material, such as L-homoserine, can direct the stereochemical outcome of subsequent reactions. nih.gov

Diastereoselective Reactions: When introducing a new stereocenter, the reaction conditions can be optimized to favor the formation of one diastereomer. For example, in the addition of nucleophiles to chiral aldehydes derived from amino acids, the choice of reagent and reaction conditions can significantly influence the diastereomeric ratio. unirioja.es

A significant challenge is the potential for racemization during deprotection steps, particularly the acid-labile Boc group. Conducting these reactions at low temperatures can mitigate this issue.

Reaction TypeKey FeatureRelevance to this compound
Asymmetric Conjugate Addition Creates a new C-C bond with high stereoselectivity. chiroblock.comCan be used to synthesize the β-amino acid backbone.
Catalytic Asymmetric Hydrogenation Reduces a double bond to create a chiral center. rsc.orgApplicable for the synthesis of saturated β-amino acids.
Chiral Auxiliary-Mediated Reactions A temporary chiral group directs the stereochemical outcome. ineosopen.orgEnsures the desired stereochemistry of the final product.

Development of New Protecting Group Strategies

The Boc and benzyl (B1604629) groups in this compound are part of a quasi-orthogonal protection scheme. peptide.combiosynth.com Both are removable under acidic conditions, but with different acid strengths, allowing for some level of selective deprotection. However, the development of fully orthogonal protecting group strategies is a continuous area of research in peptide chemistry. peptide.com

Orthogonal protecting groups are removed under completely different conditions (e.g., acid vs. base vs. photolysis), enabling the selective modification of different functional groups within the same molecule. peptide.com

Future directions in this area include:

Novel Orthogonal Groups: The design and application of new protecting groups that are compatible with the Boc/Bzl strategy but offer true orthogonality for specific applications.

"Safety-Catch" Linkers: These are protecting groups that are stable under normal conditions but can be "activated" for removal by a specific chemical transformation. sigmaaldrich.com

Enzyme-Labile Groups: The use of protecting groups that can be selectively cleaved by specific enzymes, offering an additional layer of orthogonality.

Protecting GroupRemoval ConditionOrthogonality with Boc/Bzl
Fmoc Base (e.g., piperidine) biosynth.comYes
Alloc Pd(0) catalysis biosynth.comYes
Trityl (Trt) Mild acid biosynth.comPartial
Dmab Hydrazine sigmaaldrich.comYes

Applications in Conjugate Chemistry and Bioconjugation

This compound and its derivatives are valuable tools in conjugate chemistry and bioconjugation. chemimpex.com These fields involve the linking of different molecular entities, such as peptides, proteins, drugs, or imaging agents, to create new molecules with combined or enhanced properties.

The β-amino acid structure can impart unique conformational properties and increased metabolic stability to peptides, making them attractive for therapeutic applications. chiroblock.comnumberanalytics.com The functional groups of homoserine, once deprotected, provide handles for conjugation.

Key applications include:

Peptide-Drug Conjugates: Attaching a cytotoxic drug to a peptide that targets a specific receptor on cancer cells.

PEGylation: Modifying a peptide with polyethylene (B3416737) glycol (PEG) to improve its solubility, stability, and pharmacokinetic profile.

Fluorescent Labeling: Incorporating a fluorescent dye to visualize the localization and trafficking of the peptide in biological systems. smolecule.com

The development of more efficient and site-specific conjugation methods is an active area of research. This includes click chemistry reactions and enzymatic ligation techniques.

Spectroscopic Analysis of this compound in Complex Biological Systems

Understanding the behavior of this compound and its derivatives in complex biological environments is crucial for their application in medicinal chemistry and chemical biology. Spectroscopic techniques are indispensable for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the three-dimensional structure and dynamics of molecules in solution. ¹H and ¹³C NMR are used to confirm the structure and purity of the synthesized compound. iajps.com Advanced NMR techniques, such as NOESY, can provide information about the conformation of peptides containing β-homoserine residues. acs.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of molecules. scispace.comnih.gov Techniques like Electrospray Ionization (ESI) and Fast Atom Bombardment (FAB) are used to characterize protected amino acids and peptides. scispace.comnih.govnih.gov Tandem MS (MS/MS) can provide sequence information for peptides. nih.govnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic C=O stretch of the Boc group and the C-O stretch of the benzyl ether are readily identifiable.

Future research will likely involve the use of more advanced spectroscopic methods, such as in-cell NMR and fluorescence correlation spectroscopy, to study the interactions of β-homoserine-containing peptides with their biological targets in living cells.

Computational Chemistry and Molecular Modeling Studies of this compound Derivatives

Computational chemistry and molecular modeling provide valuable insights into the conformational preferences and interactions of molecules, complementing experimental data. scirp.org

For this compound and its derivatives, computational studies can be used to:

Predict Conformational Preferences: β-amino acids have greater conformational flexibility than their α-amino acid counterparts. scirp.org Molecular mechanics and quantum mechanics calculations can be used to identify the low-energy conformations of peptides containing β-homoserine. scirp.orgacs.org

Model Peptide Structures: Computational methods can predict the secondary structures (e.g., helices, sheets) that β-peptides are likely to adopt. acs.orgworldscientific.com This is crucial for designing peptides with specific three-dimensional shapes.

Simulate Interactions with Biological Targets: Molecular docking and molecular dynamics simulations can be used to model the binding of β-homoserine-containing peptides to proteins or other biological macromolecules. pnas.org This can aid in the design of potent and selective inhibitors or agonists.

The development of more accurate force fields for non-standard amino acids like β-homoserine is an ongoing effort that will enhance the predictive power of these computational methods. acs.org

Q & A

Q. What ethical and feasibility considerations (FINER criteria) apply to studies involving this compound?

  • Feasibility : Ensure access to high-purity reagents and chiral analysis tools.
  • Novelty : Focus on understudied applications (e.g., β-sheet stabilization).
  • Ethical : Adhere to lab safety protocols for benzyl bromide (carcinogen) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.